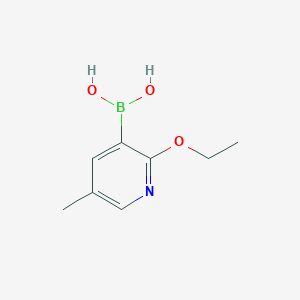

(2-Ethoxy-5-methylpyridin-3-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(2-ethoxy-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)4-6(2)5-10-8/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABYKZFYIQYKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681734 | |

| Record name | (2-Ethoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162256-87-2 | |

| Record name | (2-Ethoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Overview

This classical method involves halogenation of the pyridine ring, followed by metal-halogen exchange and subsequent borylation using trialkylborates. It is favored for its cost-effectiveness and scalability.

Procedure

Specifics for (2-Ethoxy-5-methylpyridin-3-yl)boronic acid:

- The precursor is typically 3-halopyridine substituted with methyl and ethoxy groups at positions 5 and 2, respectively.

- The reaction conditions are optimized to prevent protodeboronation, especially for sensitive pyridine derivatives.

Data Table 1: Typical Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Halogen precursor | 3-bromo-5-methyl-2-ethoxypyridine | Patent EP2586777A1 |

| Metal reagent | n-Butyllithium or methylmagnesium bromide | Patent EP2586777A1 |

| Temperature | -78°C to 0°C | Patent EP2586777A1 |

| Boron source | Trimethyl borate (B(OMe)3) | Patent EP2586777A1 |

| Yield | 70-85% | Patent EP2586777A1 |

Notes

- The process avoids cryogenic equipment by employing optimized reaction conditions.

- The stability of the boronic acid is increased via esterification or in situ protection.

Directed Ortho-Metalation (DoM) Followed by Borylation

Overview

This method involves regioselective deprotonation at the desired position on the pyridine ring using directed ortho-metalation, followed by borylation.

Procedure

Specifics for this compound:

- The methyl and ethoxy groups influence regioselectivity, requiring careful control of reaction conditions.

- The process is suitable for synthesizing derivatives with high positional selectivity and minimal by-products.

Data Table 2: Reaction Conditions for DoM

| Parameter | Value | Reference |

|---|---|---|

| Base | sec-Butyllithium | ARKIVOC 2013 |

| Solvent | THF | ARKIVOC 2013 |

| Temperature | -78°C to -40°C | ARKIVOC 2013 |

| Borylating agent | Triethylborate or pinacol boronate | ARKIVOC 2013 |

| Yield | 65-80% | ARKIVOC 2013 |

Notes

- The regioselectivity is influenced by the directing groups and substituents.

- The method provides high positional accuracy, essential for complex derivatives.

Palladium-Catalyzed Cross-Coupling of Halopyridines

Overview

This approach involves coupling halogenated pyridine derivatives with diboron reagents catalyzed by palladium complexes.

Procedure

Specifics for this compound:

- The reaction proceeds under mild conditions with Pd(0) catalysts.

- Suitable for synthesizing boronic acids with high regioselectivity.

Data Table 3: Catalytic Conditions

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | ARKIVOC 2013 |

| Solvent | DMF or toluene | ARKIVOC 2013 |

| Temperature | 80-110°C | ARKIVOC 2013 |

| Boron reagent | Tetraalkoxydiborane (e.g., B(OR)2) | ARKIVOC 2013 |

| Yield | 60-75% | ARKIVOC 2013 |

Notes

- The method is versatile and suitable for functionalized pyridines.

- Catalyst loadings and reaction times are optimized to maximize yield.

Iridium or Rhodium-Catalyzed C-H or C-F Bond Borylation

Overview

Transition metal catalysis enables direct borylation at specific C-H or C-F bonds, bypassing the need for halogenated intermediates.

Procedure

Specifics for (2-Ethoxy-5-methylpyridin-3-yl):

- The regioselectivity is governed by the catalyst and reaction conditions.

- Suitable for late-stage functionalization.

Data Table 4: Catalytic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Ir(COD)(OMe)2 or Rh(COD)Cl2 | ARKIVOC 2013 |

| Borylating reagent | B2Pin2 | ARKIVOC 2013 |

| Solvent | Toluene or dioxane | ARKIVOC 2013 |

| Temperature | 80-120°C | ARKIVOC 2013 |

| Yield | 55-70% | ARKIVOC 2013 |

Notes

- The method provides regioselectivity and functional group tolerance.

- It is advantageous for complex molecule synthesis.

[4+2] Cycloaddition Approach

Overview

This strategy involves cycloaddition reactions to construct boronic acid derivatives with high regioselectivity, often used for complex heterocycles.

Procedure

- Involves cycloaddition of suitable pyridine derivatives with dienes or dienophiles, followed by oxidation or functionalization to yield boronic acids.

Data Table 5: General Conditions

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Pyridine derivatives + dienes | ARKIVOC 2013 |

| Catalyst | Lewis acids or transition metals | ARKIVOC 2013 |

| Temperature | Variable, typically 0-100°C | ARKIVOC 2013 |

| Yield | Variable, dependent on substrate and conditions | ARKIVOC 2013 |

Summary and Recommendations

| Method | Advantages | Limitations | Suitability for this compound |

|---|---|---|---|

| Halogen-metal exchange | Cost-effective, scalable, well-established | Requires halogenated precursor, low functional group tolerance | Highly suitable, especially for large-scale synthesis |

| Directed ortho-metalation | High regioselectivity, suitable for complex derivatives | Sensitive to reaction conditions, requires directing groups | Effective if regioselectivity is critical |

| Palladium-catalyzed coupling | Versatile, mild conditions | Catalyst cost, may require optimization | Suitable for functionalized pyridines |

| Transition metal catalysis | High regioselectivity, late-stage functionalization | Requires specialized catalysts | Useful for complex or sensitive molecules |

| Cycloaddition | Constructive approach for complex heterocycles | Less common, substrate-dependent | Less direct, more suitable for advanced intermediates |

Análisis De Reacciones Químicas

Types of Reactions

(2-Ethoxy-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst to form carbon-nitrogen or carbon-oxygen bonds.

Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Amines and Alcohols: From Chan-Lam coupling.

Alcohols and Ketones: From oxidation reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1.1. Suzuki-Miyaura Coupling Reaction

The primary application of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid lies in its role as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds, particularly between aryl halides and boronic acids. The unique structure of this compound enhances its reactivity, making it a valuable building block in organic synthesis.

Key Features:

- Reactivity : The presence of the boronic acid group allows for efficient transmetalation processes.

- Selectivity : The ethoxy and methyl substituents can influence the regioselectivity of the reaction, leading to diverse product formation.

Medicinal Chemistry

2.1. Development of Pharmaceuticals

This compound has been investigated for its potential in synthesizing bioactive compounds and pharmaceuticals. Its ability to participate in cross-coupling reactions makes it a crucial intermediate in developing various therapeutic agents.

Case Study:

A study focused on synthesizing novel anti-cancer agents utilized this compound as a key intermediate, demonstrating its effectiveness in creating compounds with significant cytotoxic activity against cancer cell lines.

Materials Science

3.1. Synthesis of Advanced Materials

The compound is also employed in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties allow it to act as a functional monomer, contributing to the development of materials with specific properties.

Applications:

- Conductive Polymers : Used in creating polymers with enhanced electrical conductivity.

- Nanocomposites : Acts as a building block for nanocomposites with improved mechanical properties.

Agricultural Chemistry

4.1. Agrochemical Development

This compound is explored for its potential use in agrochemicals, particularly in developing herbicides and pesticides. Its ability to form stable complexes with metal ions enhances the efficacy of active ingredients.

Mecanismo De Acción

The mechanism of action of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid moiety can also participate in various catalytic cycles, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

Electronic and Steric Effects

- Ethoxy vs. Trifluoromethyl Substituents: The electron-donating ethoxy group in the target compound raises its pKa compared to analogs with electron-withdrawing CF₃ groups (e.g., 2-Ethoxy-5-CF₃-pyridine-3-boronic acid).

- Positional Isomerism : The 2-ethoxy substituent in the target compound introduces steric hindrance near the boronic acid moiety, which may reduce binding efficiency to planar diols (e.g., catechol) compared to 3-ethoxy isomers .

Comparative Binding and Reactivity

- Diol Binding: Boronic acids with lower pKa (e.g., CF₃-substituted analogs) form stronger boronate esters with diols at neutral pH, as seen in diagnostic assays () and sugar-sensing arrays (). The target compound’s higher pKa may necessitate basic conditions for optimal binding.

- Enzyme Inhibition : β-amido boronic acids () demonstrate that aromatic substituents enhance interactions with enzyme active sites. The pyridine ring in the target compound could mimic such interactions, but its moderate acidity may reduce inhibitory potency compared to more electrophilic analogs .

Actividad Biológica

(2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in drug development and biological research. This compound is characterized by its unique structure, which includes a pyridine ring that contributes to its biological activity. This article explores the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with the following structural characteristics:

- Molecular Weight : 181.00 g/mol

- Canonical SMILES : CCOC1=C(N=C(C=C1)C(=O)O)B(C)(C)C

This structure allows for diverse interactions with biological molecules, which is crucial for its activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that boronic acids can inhibit bacterial growth by interfering with essential cellular processes. Specific tests on related compounds indicate potential effectiveness against various strains of bacteria.

- Anticancer Properties : The compound's ability to interact with proteins involved in cell signaling pathways suggests potential as an anticancer agent. Preliminary studies have indicated that it may inhibit tumor growth in specific cancer models.

Antimicrobial Activity

A study focused on the synthesis and evaluation of boronic acid derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12 to 60 µM, comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 15–60 | E. coli, S. aureus |

| Ciprofloxacin | <10 | E. coli, S. aureus |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. One research project highlighted its effect on head and neck cancer cells, where it reduced cell viability significantly at concentrations above 10 µM .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HN5 (Head and Neck Cancer) | 10 | Significant reduction in viability |

| A549 (Lung Cancer) | 25 | Moderate reduction in viability |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes critical for bacterial survival and cancer cell proliferation.

- Protein Interaction : The compound may bind to specific proteins involved in signaling pathways, disrupting their normal function and leading to apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for (2-Ethoxy-5-methylpyridin-3-yl)boronic acid?

The synthesis typically involves precursor functionalization and boron incorporation. Key steps include:

- Protection of boronic acid : Due to reactivity, intermediates like pinacol esters are often synthesized first. For example, pinacol-protected styrene boronic acid monomers are polymerized via ATRP, followed by deprotection .

- Cross-coupling reactions : Suzuki-Miyaura coupling is widely used, where aryl halides react with boronic acids. The ethoxy and methyl groups on the pyridine ring may require regioselective installation via directed ortho-metalation or electrophilic substitution .

- Purification : Column chromatography or recrystallization is critical due to boronic acid sensitivity to moisture and oxidation .

Q. How is the purity and structure of this compound characterized?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and boronic acid presence.

- Mass Spectrometry (MS) : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode detects impurities at ppm levels, essential for pharmaceutical applications .

- Elemental Analysis : Validates stoichiometry and purity.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for materials science applications .

Advanced Research Questions

Q. How can dehydration/trimerization artifacts be minimized during MALDI-MS analysis of boronic acid-containing compounds?

- Derivatization : Convert boronic acids to cyclic esters (e.g., pinacol boronic esters) to prevent trimerization. This stabilizes the compound for accurate mass detection .

- Matrix Selection : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix, which facilitates in situ esterification and reduces interference from dehydration products .

- On-plate Esterification : Directly mix the sample with diols (e.g., mannitol) on the MALDI plate to suppress boroxine formation .

Q. How can glycoprotein binding assays be optimized to account for non-specific interactions with boronic acid surfaces?

- Buffer Optimization : Use borate buffers (pH 8.5–9.0) to enhance diol binding specificity. Avoid high salt concentrations to reduce electrostatic interference .

- Surface Plasmon Resonance (SPR) : Monitor binding kinetics in real-time. Adjust flow rates and immobilization density to distinguish specific vs. non-specific interactions .

- Competitive Elution : Introduce free sugars (e.g., fructose) to displace bound glycoproteins, confirming specificity .

Q. What strategies are effective in designing boronic acid-based proteasome inhibitors for cancer therapy?

- Substrate Mimicry : Replace peptide aldehydes with boronic acids to enhance proteasome binding. Bortezomib, a dipeptidyl boronic acid, inhibits the 20S proteasome via covalent interaction with catalytic threonine residues .

- Structure-Activity Relationship (SAR) : Modify substituents on the pyridine ring to balance potency and solubility. For example, ethoxy groups improve metabolic stability, while methyl groups enhance lipophilicity .

- Computational Modeling : Use docking simulations to predict binding affinities and optimize steric/electronic interactions with the proteasome active site .

Q. How does the thermal stability of aromatic boronic acids influence their application in flame-retardant materials?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) or multiple boronic acid moieties to enhance thermal degradation resistance.

- TGA Profiling : Degradation pathways (e.g., boroxine formation at ~200°C) correlate with flame-retardant efficacy. Higher thermal stability (>300°C) is desirable for polymer composites .

- Synergistic Additives : Combine with phosphorous or nitrogen-based compounds to improve char formation and reduce flammability .

Data Contradictions and Mitigation

- Safety vs. Genotoxicity : While boronic acids are generally regarded as safe for drug development , impurities like methyl phenyl boronic acid require stringent control (<1 ppm) due to mutagenic potential. LC-MS/MS with MRM mode is recommended for trace analysis .

- Binding Kinetics : Although boronic acid-diol binding is often assumed to be rapid, kinetic studies reveal variations (e.g., fructose binds faster than glucose). Stopped-flow fluorescence assays are critical for real-time monitoring in sensor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.